Pentyl sulfamate

Descripción general

Descripción

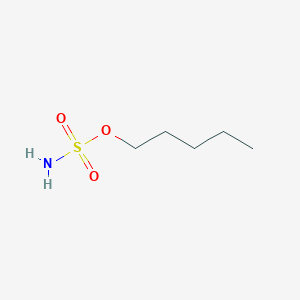

Pentyl sulfamate (CAS# 637772-35-1) is a compound useful in organic synthesis . It has a molecular weight of 167.23 and a molecular formula of C5H13NO3S . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentyl group (five carbon chain) attached to a sulfamate group. The canonical SMILES representation is CCCCCOS(=O)(=O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include solubility in dichloromethane and methanol . It has a molecular weight of 167.23 and a molecular formula of C5H13NO3S .Aplicaciones Científicas De Investigación

Antibiotic and Antimicrobial Applications

Pentyl sulfamate, as a sulfonamide compound, plays a significant role in the therapy of bacterial infections caused by various microorganisms. These compounds were pivotal in bacterial infection treatments before the introduction of penicillin in 1941. They are part of a larger class of compounds that includes diuretics, carbonic anhydrase inhibitors, and antiepileptics, reflecting their diverse therapeutic applications (Gulcin & Taslimi, 2018).

Applications in Cancer Therapy

This compound, through its derivatives, has been identified as having therapeutic potential in cancer treatment. Sulfamates, including this compound, target specific enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs), which are critical in the development of certain cancers, such as breast and prostate cancers. The ability of these compounds to inhibit tumor-associated enzymes presents new avenues for cancer therapy (Winum et al., 2004).

Research in Glycosaminoglycans

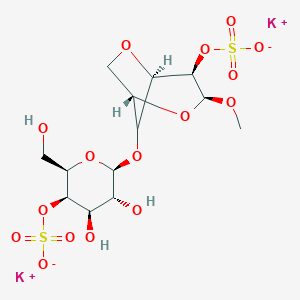

Sulfamate groups, including those from this compound, are essential structural elements in glycosaminoglycans like heparin and heparan sulfate. Studies on sulfamate proton solvent exchange in heparin oligosaccharides have provided insights into their solution structure and binding properties, critical for understanding their biological functions (Langeslay et al., 2012).

Enzyme Inhibition and Alzheimer's Disease Treatment

This compound derivatives have been explored for their enzyme inhibition properties, specifically targeting acetylcholinesterase and carbonic anhydrase enzymes. These properties make them promising candidates for treating conditions like Alzheimer's disease (Daryadel et al., 2018).

Flame Retardancy in Polymers

This compound and related sulfamates have been investigated for their use in flame-retarding polymers such as polyamides. These applications highlight their potential in improving the safety features of various materials (Lewin et al., 2002).

Applications in Organic Synthesis

This compound derivatives have been studied for their role in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This showcases their utility in creating complex molecules for various applications (Molander & Shin, 2013).

Propiedades

IUPAC Name |

pentyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAINZAIPFWMLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603710 | |

| Record name | Pentyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

637772-35-1 | |

| Record name | Pentyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)

![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)